molecular formula C19H14N2O3S2 B14942906 3-hydroxy-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14942906
M. Wt: 382.5 g/mol
InChI Key: WLEPEOFVKDPNJY-UHFFFAOYSA-N
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Description

3-HYDROXY-5-(4-METHYLPHENYL)-1-(1,3-THIAZOL-2-YL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a unique combination of functional groups, including a hydroxyl group, a thiazole ring, a thiophene ring, and a pyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-5-(4-METHYLPHENYL)-1-(1,3-THIAZOL-2-YL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolone Core: The pyrrolone core can be synthesized through a cyclization reaction involving an appropriate amine and a diketone.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and a haloketone.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a Friedel-Crafts acylation reaction using a thiophene derivative and an acyl chloride.

    Hydroxylation: The hydroxyl group can be introduced through a selective oxidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of multiple functional groups suggests that it could interact with biological targets, such as enzymes or receptors.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its structural features may allow it to act as an inhibitor or modulator of specific biological pathways.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique combination of functional groups.

Mechanism of Action

The mechanism of action of 3-HYDROXY-5-(4-METHYLPHENYL)-1-(1,3-THIAZOL-2-YL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is not well-documented. its potential interactions with biological targets could involve binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the thiazole and thiophene rings suggests that it could engage in π-π stacking interactions or hydrogen bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-HYDROXY-5-(4-METHYLPHENYL)-1-(1,3-THIAZOL-2-YL)-4-(2-FURANYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Similar structure but with a furan ring instead of a thiophene ring.

    3-HYDROXY-5-(4-METHYLPHENYL)-1-(1,3-THIAZOL-2-YL)-4-(2-PYRIDYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 3-HYDROXY-5-(4-METHYLPHENYL)-1-(1,3-THIAZOL-2-YL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both thiazole and thiophene rings in the same molecule is relatively rare and contributes to its distinct properties.

Properties

Molecular Formula

C19H14N2O3S2

Molecular Weight

382.5 g/mol

IUPAC Name

4-hydroxy-2-(4-methylphenyl)-1-(1,3-thiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C19H14N2O3S2/c1-11-4-6-12(7-5-11)15-14(16(22)13-3-2-9-25-13)17(23)18(24)21(15)19-20-8-10-26-19/h2-10,15,23H,1H3

InChI Key

WLEPEOFVKDPNJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC=CS3)O)C(=O)C4=CC=CS4

Origin of Product

United States

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